Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine

Catalog No.
S13877457
CAS No.
M.F
C7H13N
M. Wt
111.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine

Product Name

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine

IUPAC Name

(1R,6R)-6-methylcyclohex-3-en-1-amine

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

InChI

InChI=1S/C7H13N/c1-6-4-2-3-5-7(6)8/h2-3,6-7H,4-5,8H2,1H3/t6-,7-/m1/s1

InChI Key

XOWHWAQWVZMRDS-RNFRBKRXSA-N

Canonical SMILES

CC1CC=CCC1N

Isomeric SMILES

C[C@@H]1CC=CC[C@H]1N

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine is a chiral amine compound characterized by a cyclohexene ring with a methyl substitution and an amine functional group. Its structural formula can be represented as C7H13NC_7H_{13}N with a molecular weight of approximately 111.18 g/mol. The unique stereochemistry of this compound contributes to its potential biological activity and reactivity in various

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
  • Reduction: It can undergo reduction reactions that convert the cyclohexene to cyclohexane using hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The amine group allows for nucleophilic substitution reactions with alkyl halides, leading to the formation of secondary or tertiary amines.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in aqueous solution under reflux.
  • Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature.
  • Substitution: Alkyl halides in the presence of bases such as sodium hydroxide.

Research indicates that Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine may exhibit significant biological activity. Its amine group is capable of forming hydrogen bonds and ionic interactions, which could influence enzyme activity and signaling pathways. Preliminary studies suggest potential applications in medicinal chemistry, particularly as a precursor for drug development due to its structural properties .

The synthesis of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine typically involves:

  • Starting Material: Cyclohexene is used as the base structure.
  • Amination: The introduction of the amine group occurs through reductive amination, where cyclohexene derivatives react with ammonia or an amine source, facilitated by reducing agents like sodium cyanoborohydride.
  • Industrial Production: In industrial settings, continuous flow reactors may optimize reaction conditions to enhance yield and minimize by-products.

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex organic molecules.
  • Biology: Investigated for potential use as a ligand in enzyme-catalyzed reactions.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing polymers and advanced materials .

Studies on the interactions of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine focus on its binding capabilities with enzymes and receptors. The structural features allow it to engage in significant interactions that may modulate biological activities, making it a candidate for further pharmacological research .

Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine shares structural similarities with several other compounds:

Compound NameStructural Features
2-Cyclohexen-1-ol, 3-methyl-6-(1-methylethyl)-, trans-Contains an alcohol group instead of an amine
(1R,6R)-6-Isopropyl-3-methylcyclohex-2-enolFeatures an isopropyl group
(1R,2S,5R)-N-(4-Methoxyphenyl)-5-methylcyclohexanecarboxamideIncorporates a methoxyphenyl moiety

Uniqueness

The uniqueness of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine lies in its specific stereochemistry and functional groups that confer distinct reactivity patterns and biological activities compared to similar compounds. Its ability to act as both a ligand and a precursor for various synthetic pathways enhances its relevance in research and application within medicinal chemistry .

This comprehensive overview highlights the significance of Rel-(1R,6R)-6-methylcyclohex-3-en-1-amine in chemical synthesis and potential biological applications while also situating it within the context of related compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

111.104799419 g/mol

Monoisotopic Mass

111.104799419 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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